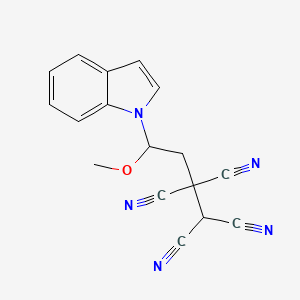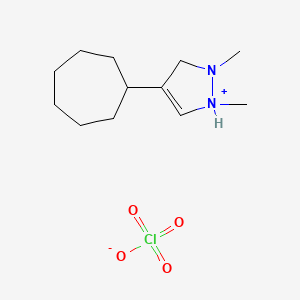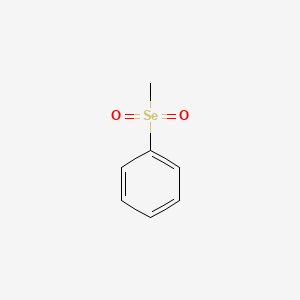
O-(2-Phenoxyethyl) phosphorodiamidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2-Phenoxyethyl) phosphorodiamidothioate is a chemical compound that belongs to the class of phosphorodiamidothioates. These compounds are known for their unique properties and applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a phosphorodiamidothioate group attached to a 2-phenoxyethyl moiety, which imparts specific chemical and physical characteristics to the compound.
Preparation Methods
The synthesis of O-(2-Phenoxyethyl) phosphorodiamidothioate typically involves the reaction of 2-phenoxyethanol with a suitable phosphorodiamidothioate precursor. One common method includes the use of phosphorus pentasulfide (P2S5) as a reagent. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene or dichloromethane, and requires careful temperature regulation to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
O-(2-Phenoxyethyl) phosphorodiamidothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphorodiamidate derivatives.
Reduction: Reduction reactions can convert the thioate group to a phosphorodiamidite.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
O-(2-Phenoxyethyl) phosphorodiamidothioate has several scientific research applications:
Biology: The compound is studied for its potential role in modulating biological pathways and as a tool for investigating enzyme mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel drugs and prodrugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of O-(2-Phenoxyethyl) phosphorodiamidothioate involves its interaction with specific molecular targets. The compound can act as a thiophosphate protecting group, which undergoes thermolytic deprotection under certain conditions. This property is particularly useful in the development of thermolytic immunomodulatory DNA prodrugs . The molecular pathways involved include the formation and cleavage of phosphorothioate bonds, which are critical for its biological activity.
Comparison with Similar Compounds
O-(2-Phenoxyethyl) phosphorodiamidothioate can be compared with other similar compounds such as:
Phosphoramidothioate: Similar in structure but with different substituents, leading to variations in reactivity and applications.
N,N′-Diphenylphosphorodiamidothioate: Another related compound with distinct thermal and chemical properties. The uniqueness of this compound lies in its specific phenoxyethyl group, which imparts unique chemical and physical characteristics, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
92530-55-7 |
|---|---|
Molecular Formula |
C8H13N2O2PS |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
2-diaminophosphinothioyloxyethoxybenzene |
InChI |
InChI=1S/C8H13N2O2PS/c9-13(10,14)12-7-6-11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H4,9,10,14) |
InChI Key |
UFSGCOIKDNYOHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOP(=S)(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


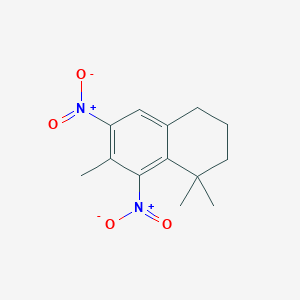
![Ethyl 3-[(quinazolin-4-yl)sulfanyl]propanoate](/img/structure/B14352692.png)

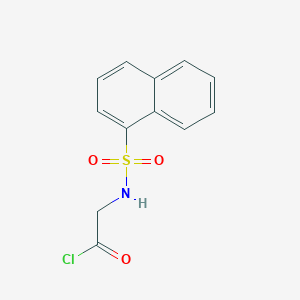

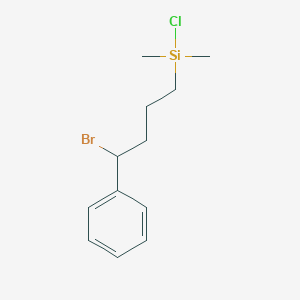
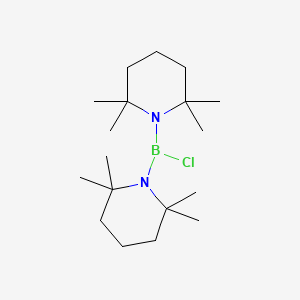
![N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide](/img/structure/B14352730.png)
